

Solubility and stability of 3,5-Dibromo-2-iodopyridine

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Compound of Interest

Compound Name: **3,5-Dibromo-2-iodopyridine**

Cat. No.: **B1593451**

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An In-depth Technical Guide to the Solubility and Stability of **3,5-Dibromo-2-iodopyridine**

Introduction

3,5-Dibromo-2-iodopyridine is a polyhalogenated heterocyclic compound of significant interest in synthetic chemistry. Its utility as a building block stems from the differential reactivity of its halogen substituents, enabling selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.^{[1][2]} However, the successful application of this reagent is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability.

This guide provides a comprehensive technical overview of **3,5-Dibromo-2-iodopyridine**, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its behavior and provides robust, field-proven protocols for its characterization.

Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in experimental settings. The key physicochemical properties for **3,5-Dibromo-2-iodopyridine** are summarized below.

Property	Value	Source
Molecular Formula	$C_5H_2Br_2IN$	[3]
Molecular Weight	362.79 g/mol	[3]
Appearance	Typically a solid (e.g., white to light beige)	[4]
CAS Number	436799-34-7	[3]
Canonical SMILES	<chem>C1=C(C=NC(=C1Br)I)Br</chem>	[3]
InChIKey	PZQKNKIWCXCOCY- UHFFFAOYSA-N	[3]

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The solubility of **3,5-Dibromo-2-iodopyridine** is governed by its molecular structure: a relatively nonpolar aromatic pyridine ring substituted with three large, lipophilic halogen atoms.

Theoretical Solubility Assessment

The principle of "like dissolves like" is the primary determinant of solubility.[\[5\]](#) Polar solvents are effective at dissolving polar solutes, while nonpolar solvents are required for nonpolar solutes. [\[5\]](#) Given the structure of **3,5-Dibromo-2-iodopyridine**, it is predicted to have low solubility in highly polar protic solvents like water and higher solubility in a range of common organic solvents.

The following table provides an inferred solubility profile. It is crucial to recognize that this is a qualitative prediction; quantitative determination via the protocol provided is essential for precise applications.

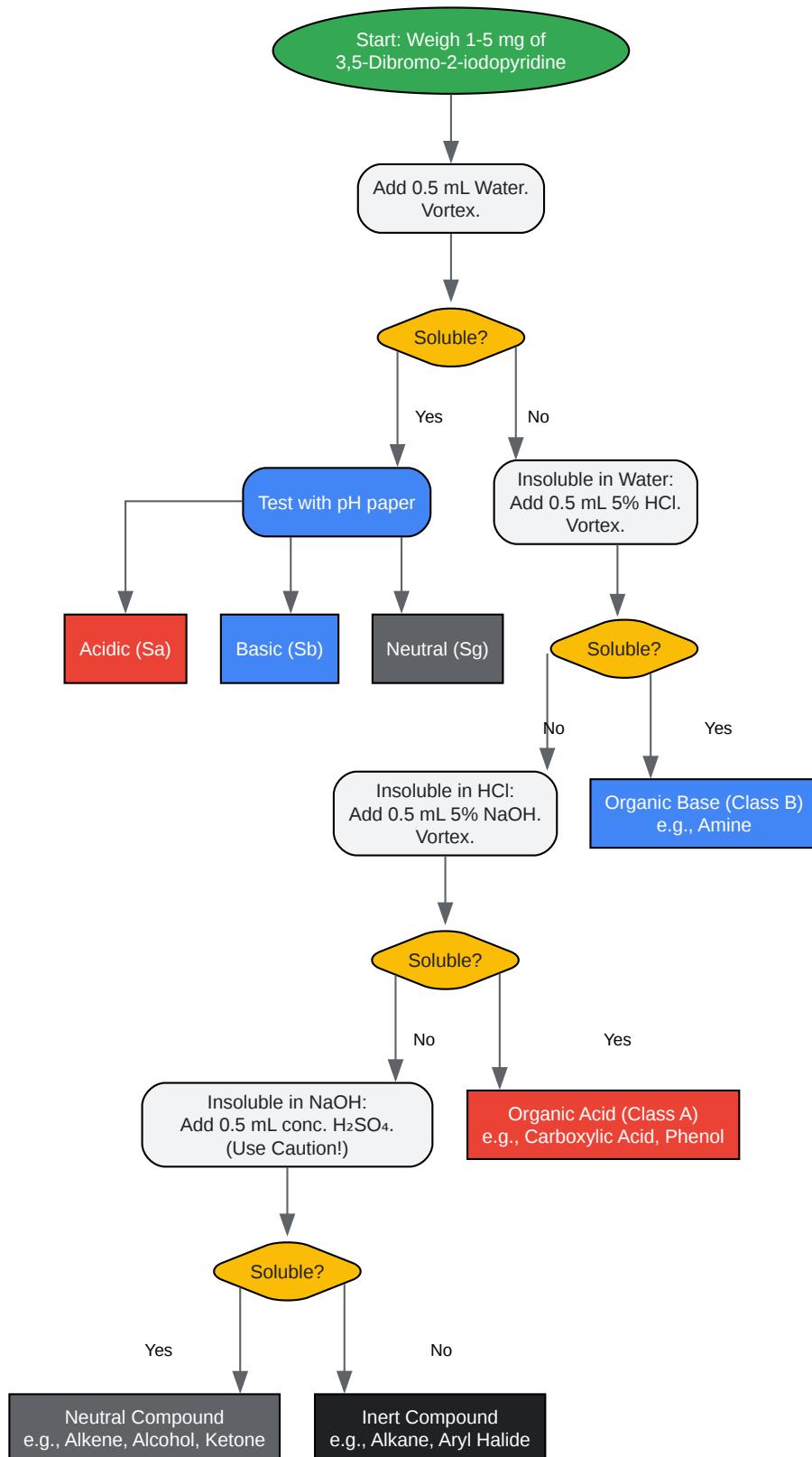
Solvent	Polarity Index	Expected Solubility	Rationale
Water	10.2	Insoluble / Very Slightly Soluble	High polarity of water is incompatible with the large, nonpolar structure of the molecule.[2][6]
Methanol	5.1	Soluble	The alkyl chain and moderate polarity allow for effective solvation.[2]
Ethanol	4.3	Likely Soluble	Similar to methanol, ethanol's polarity is suitable for dissolving the compound.[6]
Dichloromethane (DCM)	3.1	Likely Soluble	A common nonpolar aprotic solvent for organic compounds. [6]
Chloroform	4.1	Soluble	A standard solvent for many organic intermediates.[2]
Tetrahydrofuran (THF)	4.0	Likely Soluble	A versatile ether solvent capable of dissolving a wide range of organic compounds.[6]
Acetonitrile	5.8	Likely Soluble	A polar aprotic solvent that can often dissolve moderately polar compounds.[6]
Dimethyl Sulfoxide (DMSO)	7.2	Soluble	A highly polar aprotic solvent with strong solvating power for a

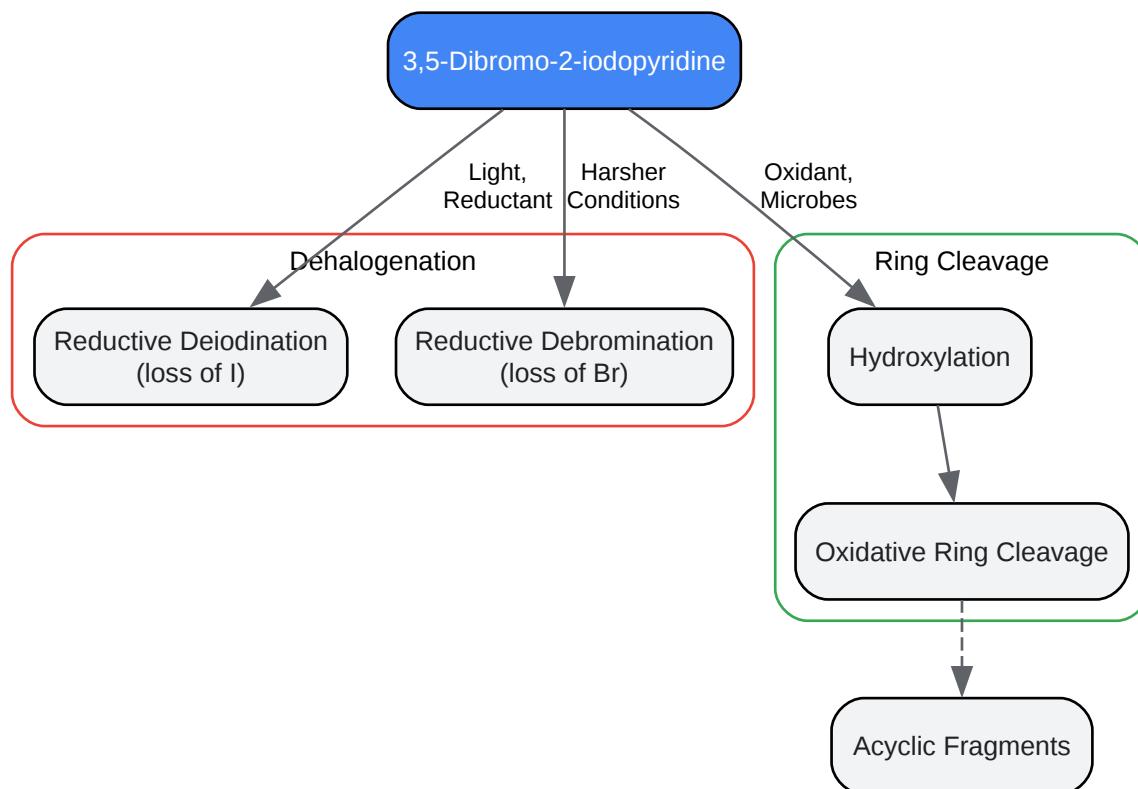
wide range of organic molecules.[\[7\]](#)

N,N-			Similar to DMSO,
Dimethylformamide (DMF)	6.4	Soluble	DMF is a powerful polar aprotic solvent. [7]

Experimental Workflow for Solubility Determination

To move from qualitative prediction to quantitative data, a systematic experimental approach is necessary. The following workflow outlines a hierarchical method for assessing solubility in various solvent systems.





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